molecular formula C20H32O2 B1244165 Icosa-5,7,11,14-tetraenoic acid

Icosa-5,7,11,14-tetraenoic acid

Cat. No.: B1244165
M. Wt: 304.5 g/mol
InChI Key: YRXMSYDYSCKHMI-BYUQSWDKSA-N
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Description

Definition and Classification in Lipid Biochemistry

Icosa-5,7,11,14-tetraenoic acid is a polyunsaturated fatty acid (PUFA) with a 20-carbon chain and four double bonds located at positions 5, 7, 11, and 14. Its molecular formula is $$ \text{C}{20}\text{H}{32}\text{O}_2 $$, and it belongs to the eicosatetraenoic acid family, which comprises 20-carbon molecules with four double bonds. Structurally, it is classified as a non-methylene-interrupted (NMI) fatty acid due to the irregular spacing between its double bonds, distinguishing it from more common PUFAs like arachidonic acid (5,8,11,14-eicosatetraenoic acid). The compound’s IUPAC name is (5E,7E,11E,14E)-icosa-5,7,11,14-tetraenoic acid, reflecting the trans configuration of its double bonds in some stereoisomeric forms.

Table 1: Key Structural and Chemical Properties

Property Description
Molecular Formula $$ \text{C}{20}\text{H}{32}\text{O}_2 $$
Molecular Weight 304.5 g/mol
Double Bond Positions 5, 7, 11, 14
Classification Non-methylene-interrupted (NMI) polyunsaturated fatty acid
IUPAC Name (5E,7E,11E,14E)-icosa-5,7,11,14-tetraenoic acid

Historical Context in Fatty Acid Research

The discovery of this compound emerged from mid-20th-century investigations into unusual fatty acids in marine organisms and synthetic lipid derivatives. Early studies on NMI fatty acids in mollusks and algae revealed structures with irregular double-bond spacing, challenging traditional classifications of PUFAs. PubChem records indicate its formal registration in 2006, though its characterization in biological systems lagged behind more abundant eicosanoids like arachidonic acid. Research accelerated in the 21st century with advancements in lipidomics, enabling precise identification of its role in specialized pro-resolving mediators (SPMs) and inflammatory pathways.

Taxonomic Position within Eicosatetraenoic Acids

Eicosatetraenoic acids are categorized by double-bond positioning and omega classification. This compound is distinct from omega-6 arachidonic acid (5,8,11,14) and omega-3 8,11,14,17-eicosatetraenoic acid. Its unique 5,7,11,14 configuration places it outside conventional omega-nomenclature frameworks, instead aligning it with NMI fatty acids found in marine invertebrates and microalgae. This structural irregularity impacts its biochemical reactivity, as the conjugated 5,7-diene system may influence oxidation kinetics compared to methylene-interrupted analogs.

Table 2: Comparison with Related Eicosatetraenoic Acids

Compound Double Bond Positions Omega Classification Natural Sources
Arachidonic Acid 5,8,11,14 ω-6 Animal tissues, algae
8,11,14,17-Eicosatetraenoic Acid 8,11,14,17 ω-3 Marine microalgae
This compound 5,7,11,14 NMI Marine invertebrates, diatoms

Significance in Biological Systems

This compound serves as a precursor for bioactive lipid mediators. For example, its 9-hydroxy derivative, 9(R)-hydroxy-5(Z),7(E),11(Z),14(Z)-eicosatetraenoic acid, exhibits anti-inflammatory properties by modulating leukocyte activity. In microalgae such as Cylindrotheca closterium, structurally related trihydroxy derivatives (e.g., 14S/R,17R,18R-trihydroxy-eicosatetraenoic acid) function as specialized pro-resolving mediators, promoting the clearance of pathogens and apoptotic cells. The compound’s conjugated diene system at positions 5–7 may also enhance its susceptibility to enzymatic oxidation, potentially generating signaling molecules distinct from those derived from arachidonic acid.

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5E,7E,11E,14E)-icosa-5,7,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-16H,2-5,8,11-12,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,14-13+,16-15+

InChI Key

YRXMSYDYSCKHMI-BYUQSWDKSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CC/C=C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCC=CC=CCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between icosa-5,7,11,14-tetraenoic acid and related PUFAs:

Compound Name IUPAC Name Double Bond Positions Biological Role Key References
This compound (5Z,7Z,11Z,14Z)-Icosatetraenoic acid 5,7,11,14 Limited data; potential inflammatory mediator (e.g., 9-HETE metabolite)
Arachidonic acid (AA) (5Z,8Z,11Z,14Z)-Icosatetraenoic acid 5,8,11,14 Eicosanoid precursor (prostaglandins, leukotrienes); membrane phospholipid
Eicosapentaenoic acid (EPA) (5Z,8Z,11Z,14Z,17Z)-Icosapentaenoic acid 5,8,11,14,17 Anti-inflammatory; competes with AA for COX/LOX enzymes; precursor to resolvins
Docosahexaenoic acid (DHA) (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoic acid 4,7,10,13,16,19 Neuroprotective; modulates membrane fluidity; anti-inflammatory
Osbond acid (DPA n-6) (4Z,7Z,10Z,13Z,16Z)-Docosapentaenoic acid 4,7,10,13,16 Intermediate in PUFA synthesis; less bioactive than AA or DHA
Adrenic acid (7Z,10Z,13Z,16Z)-Docosatetraenoic acid 7,10,13,16 Elongation product of AA; role in brain and adrenal gland

Metabolic Pathways and Enzymatic Interactions

  • This compound: Likely derived from AA via non-enzymatic isomerization or specific hydroxylation (e.g., neutrophil-mediated oxidation to 9-HETE) .
  • AA: Synthesized from linoleic acid via Δ6- and Δ5-desaturases; incorporated into phospholipids and released by phospholipase A2 during inflammation .
  • EPA/DHA: Derived from α-linolenic acid (ALA) via elongation/desaturation; inhibit AA metabolism, reducing pro-inflammatory eicosanoids .
  • Docosa-7,10,13,16-tetraenoic acid: Converted to AA in mitochondria, highlighting inter-organelle cycling of PUFAs .

Q & A

Q. What are the structural features of Icosa-5,7,11,14-tetraenoic acid, and how do they influence its biological activity?

this compound is a polyunsaturated fatty acid with four cis double bonds at positions 5, 7, 11, and 13. The conjugated diene system (5,7 double bonds) and non-conjugated positions (11,14) confer distinct reactivity and fluidity, enabling selective interactions with enzymes like lipoxygenases and cyclooxygenases . This structural configuration modulates its role in inflammatory pathways, such as regulating neutrophil chemotaxis and eicosanoid production .

Q. What experimental protocols are recommended for synthesizing this compound and its derivatives?

Synthesis typically involves multi-step organic reactions, including selective hydrogenation and hydroxylation. For example, enzymatic oxidation of arachidonic acid derivatives using neutrophil homogenates can yield hydroxylated variants like 9-hydroxythis compound (9-HETE) . Bioengineering approaches, such as using genetically modified microbes for fermentation, are also employed for scalable production . Purity validation requires techniques like reverse-phase HPLC and NMR spectroscopy .

Q. How does this compound differ structurally and functionally from arachidonic acid (5,8,11,14-tetraenoic acid)?

While both are 20-carbon polyunsaturated fatty acids, the double bond positions differ: arachidonic acid has 5,8,11,14 (non-conjugated) vs. 5,7,11,14 (partially conjugated) in the target compound. This alters substrate specificity for enzymes—arachidonic acid is a primary precursor for prostaglandins, whereas this compound derivatives (e.g., 9-HETE) exhibit unique chemotactic activity in neutrophils .

Advanced Research Questions

Q. What methodological challenges arise in isolating and characterizing isomers of hydroxylated this compound?

Isomer separation is complicated by similar polarity and retention times. High-resolution LC-MS with chiral columns or derivatization (e.g., methyl ester formation) improves separation . Confirming double bond geometry requires NOESY NMR or gas chromatography coupled with electron ionization MS . For example, 9-HETE and 8-HETE isomers were differentiated via neutrophil chemotaxis assays, where 5-HETE showed higher potency .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often stem from assay conditions (e.g., enzyme sources, cell types). Standardizing in vitro models (e.g., human neutrophil homogenates for HETE production) and using isotopically labeled substrates (e.g., [³H]-arachidonic acid) improves reproducibility . Meta-analyses comparing receptor binding affinities (e.g., GPCR vs. nuclear receptors) across studies can clarify context-dependent effects .

Q. What strategies optimize the stability of this compound during storage and in vivo experiments?

Oxidative degradation is minimized by storing compounds under inert gas (argon) at −80°C and adding antioxidants (e.g., BHT). For in vivo studies, encapsulation in lipid nanoparticles or covalent modification (e.g., hydrolysis-resistant analogs) enhances bioavailability . Stability assays using LC-MS to monitor degradation products (e.g., peroxides) are critical .

Data Analysis and Reproducibility

Q. What analytical methods are essential for quantifying this compound in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity and specificity. For example, quantifying 16-HETE in plasma requires solid-phase extraction (C18 columns) and deuterated internal standards (e.g., 16-HETE-d4) to correct for matrix effects . Data validation should include recovery rates and inter-day precision tests .

Q. How should researchers address variability in enzymatic activity assays involving this compound?

Enzyme source consistency is critical (e.g., recombinant vs. tissue-derived lipoxygenases). Kinetic parameters (Km, Vmax) should be calculated under saturating substrate conditions, and negative controls (e.g., enzyme inhibitors like indomethacin) must be included . Statistical tools like ANOVA or mixed-effects models account for batch-to-batch variability .

Comparative Table: Key Derivatives and Their Activities

DerivativeBiological ActivityKey References
9-HETENeutrophil chemotaxis (IC₅₀ = 10 nM)
16-HETEAnti-inflammatory effects in vascular models
5-Oxo-ETEImmunomodulation via OXER1 receptor
Arachidonic acidProstaglandin precursor

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icosa-5,7,11,14-tetraenoic acid
Reactant of Route 2
Icosa-5,7,11,14-tetraenoic acid

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